Adrogolide

Overview

Description

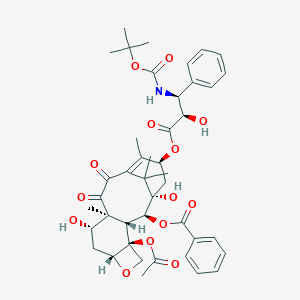

Adrogolide, also known as ABT-431 or DAS-431, is a chemically stable prodrug . It is converted rapidly in plasma to A-86929, a full agonist at dopamine D1 receptors . In in vitro functional assays, A-86929 is over 400 times more selective for dopamine D1 than D2 receptors .

Molecular Structure Analysis

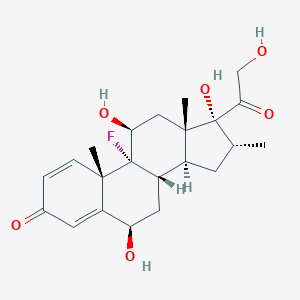

Adrogolide has a molecular formula of C22H25NO4S . Its average mass is 399.503 Da and its monoisotopic mass is 399.150421 Da .

Scientific Research Applications

Parkinson's Disease Treatment : Adrogolide improves behavioral disability and locomotor activity scores in MPTP-lesioned marmosets, a model of PD. In patients with PD, intravenous adrogolide has shown antiparkinson efficacy comparable to L-DOPA, potentially with a reduced tendency to induce dyskinesia. Mild-to-moderate side effects, such as headache, nausea, and dizziness, have been observed (Giardina & Williams, 2006).

Cocaine Addiction : Adrogolide attenuates the ability of cocaine to induce cocaine-seeking behavior and does not itself induce such behavior in a rodent model of cocaine craving and relapse. In human cocaine abusers, intravenous adrogolide reduces cocaine craving and other cocaine-induced subjective effects. The animal abuse liability studies indicate that adrogolide is unlikely to have abuse potential in humans (Giardina & Williams, 2006).

Cognitive Function : Adrogolide has been reported to reverse haloperidol-induced cognitive deficits in monkeys, suggesting potential effectiveness in treating cognitive dysfunction associated with aging and disease (Giardina & Williams, 2006).

properties

IUPAC Name |

(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S.ClH/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18;/h8-10,18,22-23H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEZSCRKHFTLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937220 | |

| Record name | 2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 166543 | |

CAS RN |

166591-11-3 | |

| Record name | 2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Adrogolide interact with its target and what are the downstream effects?

A1: Adrogolide itself is inactive but is rapidly metabolized in plasma to its active form, A-86929. A-86929 acts as a full agonist at dopamine D1 receptors. [] This means it binds to these receptors and activates them, mimicking the effects of dopamine. This activation leads to various downstream effects, including improvements in motor function in animal models of Parkinson's disease. [] Interestingly, Adrogolide also demonstrates potential in reducing cocaine craving and its associated subjective effects in preclinical models and human studies. []

Q2: What is the relationship between the structure of Adrogolide and its activity?

A2: While the provided abstracts don't offer detailed structure-activity relationship (SAR) data for Adrogolide, they do highlight a crucial aspect: its nature as a prodrug. [] Adrogolide was specifically designed as a chemically stable prodrug to overcome the limitations of its active metabolite, A-86929. This design strategy suggests that modifications to the Adrogolide structure were likely performed to optimize its pharmacokinetic properties, such as absorption and metabolic stability, while ensuring efficient conversion to the active A-86929. Further research exploring specific structural modifications and their impact on activity, potency, and selectivity would be valuable to fully elucidate the SAR of Adrogolide.

Q3: What are the limitations of Adrogolide's pharmacokinetic profile and what strategies are being explored to address them?

A3: A major limitation of Adrogolide is its low oral bioavailability, approximately 4%, primarily due to extensive first-pass metabolism in the liver. [] To circumvent this, researchers are investigating alternative delivery routes, notably oral inhalation formulations for intrapulmonary delivery. [] This approach aims to bypass the hepatic first-pass effect and significantly improve the bioavailability of Adrogolide, potentially leading to enhanced therapeutic outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B193487.png)